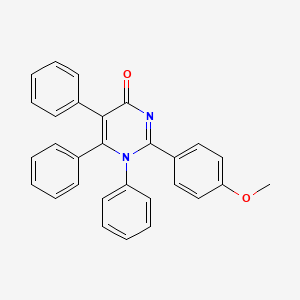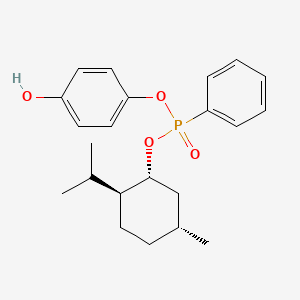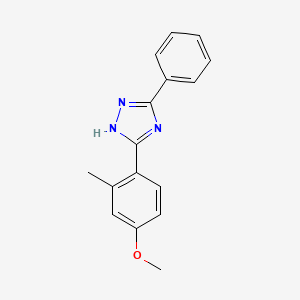
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- is a synthetic organic compound with a complex structure It is characterized by the presence of a cinnoline ring, an amide group, and a fluorine atom, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Cinnoline Ring: The cinnoline ring is typically synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the Amide Group: The amide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Fluorination: The fluorine atom is incorporated using fluorinating agents under controlled conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the cinnoline scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.
化学反应分析
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound’s stability and reactivity make it useful in industrial processes, including catalysis and chemical synthesis.
作用机制
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
- 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-hydroxyphenyl)-N-(1-hydroxypropyl)
- 3-Cinnolinecarboxamide, 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl
Uniqueness
3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyrrolidinyl group and the fluorine atom enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
| 187231-62-5 | |
分子式 |
C15H18FN5O |
分子量 |
303.33 g/mol |
IUPAC 名称 |
4-amino-8-fluoro-N-(2-pyrrolidin-1-ylethyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H18FN5O/c16-11-5-3-4-10-12(17)14(20-19-13(10)11)15(22)18-6-9-21-7-1-2-8-21/h3-5H,1-2,6-9H2,(H2,17,19)(H,18,22) |
InChI 键 |
PVRZVPDBTZWUSL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)



![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)


